2-(4-Hydroxyphenyl)-3-hydroxypyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “2-(4-Hydroxyphenyl)-3-hydroxypyridine, 95%” is not available in the searched resources .
Chemical Reactions Analysis
The chemical reactions involving “this compound, 95%” are not explicitly mentioned in the searched resources .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “this compound, 95%” are not available in the searched resources .
Mechanism of Action
Safety and Hazards
Future Directions
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Relevant Papers
Several papers were found during the search, but none of them directly analyze “this compound, 95%”. They discuss related compounds and topics .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-5-3-8(4-6-9)11-10(14)2-1-7-12-11/h1-7,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQOOVDJCKSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419912 |
Source
|
Record name | 2-(4-HYDROXYPHENYL)-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30820-92-9 |
Source
|
Record name | 2-(4-Hydroxyphenyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30820-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-HYDROXYPHENYL)-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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